Formation mechanism of Cetirizine Dimer Impurity
Formation mechanism of Cetirizine Dimer Impurity
An In-depth Technical Guide on the Formation Mechanism of Cetirizine Dimer Impurity
Introduction
Cetirizine, a potent second-generation H1 histamine receptor antagonist, is widely prescribed for the management of allergic rhinitis and chronic urticaria. Its high efficacy and favorable safety profile, characterized by minimal sedative effects, have established it as a cornerstone in allergy treatment. As with any pharmaceutical active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and therapeutic efficacy. The identification and control of impurities generated during synthesis or degradation are critical aspects of drug development and manufacturing, mandated by regulatory bodies worldwide.
One of the known process-related impurities in the synthesis of cetirizine is the Cetirizine Dimer Impurity, also identified in the European Pharmacopoeia as Cetirizine Impurity D. This guide provides a comprehensive technical overview of the formation mechanism of this impurity, intended for researchers, scientists, and drug development professionals. It will cover the proposed chemical pathway for its formation, influencing factors, analytical detection methods, and strategies for its control.
Identification and Structure of the Cetirizine Dimer Impurity
The Cetirizine Dimer Impurity is a distinct chemical entity formed as a byproduct during the synthesis of cetirizine. Its chemical structure has been elucidated and is well-characterized.
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Chemical Name: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine[1][2][3][4]
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Synonyms: Cetirizine Dimer Impurity (USP), Cetirizine EP Impurity D[1][2][3][4][5]
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Molecular Formula: C₃₄H₃₆Cl₂N₂
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Molecular Weight: 555.57 g/mol
The structure consists of a central piperazine ring where both nitrogen atoms are substituted with a (4-chlorophenyl)phenylmethyl group.
Proposed Formation Mechanism
The Cetirizine Dimer Impurity is predominantly considered a synthesis-related impurity , arising from a di-alkylation reaction on the piperazine ring, rather than a degradant of the final cetirizine molecule. The most plausible formation pathway occurs during the synthesis of the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine, which is subsequently used to produce cetirizine.
The core reaction is a nucleophilic substitution where the nitrogen atom(s) of piperazine attack the electrophilic carbon of 4-chlorobenzhydryl chloride.
Step 1: Mono-alkylation (Desired Reaction) In the intended synthetic route, one nitrogen atom of piperazine reacts with one molecule of 4-chlorobenzhydryl chloride to form the desired intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine.
Step 2: Di-alkylation (Dimer Formation) However, the mono-alkylated product still possesses a reactive secondary amine. Under certain reaction conditions, this second nitrogen atom can undergo a subsequent alkylation with another molecule of 4-chlorobenzhydryl chloride, leading to the formation of the symmetrical dimer, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.
Caption: Proposed synthetic pathway for the formation of Cetirizine Dimer Impurity.
Factors Influencing Dimer Formation:
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Stoichiometry: An excess of 4-chlorobenzhydryl chloride relative to piperazine significantly increases the probability of di-alkylation.
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Reaction Conditions: Elevated temperatures and prolonged reaction times can promote the formation of the dimer.
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Base and Solvent: The choice of base and solvent can influence the reactivity of the piperazine nitrogens and the solubility of the intermediates, thereby affecting the product distribution.
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Use of Protecting Groups: A common strategy to prevent di-alkylation is the use of a mono-protected piperazine derivative (e.g., N-Boc-piperazine or N-formyl piperazine). The protecting group blocks one nitrogen atom, allowing for selective mono-alkylation on the other. The protecting group is then removed in a subsequent step.
Quantitative Data on Cetirizine Dimer Impurity
The concentration of the Cetirizine Dimer Impurity is typically controlled to be within the limits specified by pharmacopoeias. While extensive quantitative data from manufacturing batches is proprietary, forced degradation and process development studies provide insights into the levels at which this impurity can be formed.
| Condition/Source | Reported Level of Dimer Impurity | Reference |
| Process-related impurity in Cetirizine Dihydrochloride | 0.1-0.15% | [6][7] |
| Forced degradation studies (Acidic) | Degradation of cetirizine observed, but dimer not specified as a primary degradant. | [8][9][10] |
| Forced degradation studies (Alkaline) | Degradation of cetirizine observed, but dimer not specified as a primary degradant. | [8][9][10] |
| Forced degradation studies (Oxidative) | Primary degradation product is Cetirizine N-oxide. | [7][11][12][13][14] |
Experimental Protocols
Illustrative Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine and Potential Dimer Formation
This protocol illustrates a typical N-alkylation where the dimer can be formed as a byproduct.
Materials:
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Piperazine
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4-Chlorobenzhydryl chloride
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Potassium carbonate (or another suitable base)
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Toluene (or another suitable solvent)
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Deionized water
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Hydrochloric acid
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Sodium hydroxide
Procedure:
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To a stirred solution of piperazine (excess) in toluene, add potassium carbonate.
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Heat the mixture to a specified temperature (e.g., 80°C).
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Slowly add a solution of 4-chlorobenzhydryl chloride in toluene to the reaction mixture.
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Maintain the reaction at the set temperature for several hours, monitoring the progress by TLC or HPLC.
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After completion, cool the reaction mixture and filter to remove inorganic salts.
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The organic layer is washed with water.
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The product can be extracted into an acidic aqueous layer and then re-precipitated by basifying the aqueous layer.
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The crude product is then analyzed by HPLC to determine the ratio of the desired mono-alkylated product to the di-alkylated dimer impurity.
Analytical Method for Detection and Quantification of Cetirizine Dimer Impurity by HPLC
A stability-indicating RP-HPLC method is typically used for the determination of cetirizine and its related substances, including the dimer impurity.
Chromatographic Conditions:
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Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[14][15]
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Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate buffer, pH adjusted to 5.5.[14][15]
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Mobile Phase B: Acetonitrile/Methanol/Tetrahydrofuran mixture.[14][15]
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Gradient: A suitable gradient program to elute cetirizine and all its impurities.
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Column Temperature: Ambient or controlled at 25°C.[11]
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Injection Volume: 20 µL.
Sample Preparation:
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Standard Solution: Prepare a stock solution of Cetirizine Dimer Impurity reference standard in a suitable diluent (e.g., mobile phase). Prepare working standards by appropriate dilution.
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Test Solution: Accurately weigh and dissolve the cetirizine API or drug product in the diluent to a known concentration.
Caption: General workflow for the analytical detection of Cetirizine Dimer Impurity.
Conclusion and Recommendations
The Cetirizine Dimer Impurity, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is primarily a process-related impurity formed during the synthesis of cetirizine. Its formation is attributed to the di-alkylation of the piperazine ring. The presence of this impurity can be effectively controlled through careful optimization and control of the synthetic process.
Recommendations for Control:
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Stoichiometric Control: Precise control of the molar ratio of 4-chlorobenzhydryl chloride to the piperazine starting material is crucial to minimize di-alkylation.
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Use of Protecting Groups: Employing a mono-protected piperazine derivative is a highly effective strategy to ensure selective mono-alkylation.
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Process Parameter Optimization: Optimization of reaction temperature, time, and the choice of solvent and base can further enhance the selectivity towards the desired mono-alkylated product.
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Robust Analytical Monitoring: Implementation of a validated, stability-indicating HPLC method is essential for the routine monitoring of the dimer impurity in both the API and the final drug product, ensuring compliance with regulatory standards.
References
- 1. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]






